molecular formula C18H26N2O3S B12756628 Ethanediamide, N,N-bis(2-methylpropyl)-N'-((4-methoxyphenyl)thioxomethyl)- CAS No. 169465-24-1

Ethanediamide, N,N-bis(2-methylpropyl)-N'-((4-methoxyphenyl)thioxomethyl)-

Cat. No.: B12756628
CAS No.: 169465-24-1
M. Wt: 350.5 g/mol
InChI Key: CWUMWYINYSXRNB-UHFFFAOYSA-N
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Description

Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is a complex organic compound with a unique structure that includes both amide and thioxomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- typically involves multiple steps. One common synthetic route includes the reaction of ethanediamide with 2-methylpropylamine under controlled conditions to form the bis(2-methylpropyl) derivative. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to introduce the thioxomethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxomethyl group, forming simpler amide derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amide derivatives.

Scientific Research Applications

Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-hydroxyphenyl)thioxomethyl)-: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-chlorophenyl)thioxomethyl)-: Contains a chloro group instead of a methoxy group.

Uniqueness

Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.

Properties

CAS No.

169465-24-1

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-methoxybenzenecarbothioyl)-N',N'-bis(2-methylpropyl)oxamide

InChI

InChI=1S/C18H26N2O3S/c1-12(2)10-20(11-13(3)4)18(22)16(21)19-17(24)14-6-8-15(23-5)9-7-14/h6-9,12-13H,10-11H2,1-5H3,(H,19,21,24)

InChI Key

CWUMWYINYSXRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C(=O)NC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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